molecular formula C16H15Cl2NO2 B3938927 N-(2,4-dichlorobenzyl)-2-methoxy-2-phenylacetamide

N-(2,4-dichlorobenzyl)-2-methoxy-2-phenylacetamide

Cat. No. B3938927
M. Wt: 324.2 g/mol
InChI Key: BWXAULYITVADCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichlorobenzyl)-2-methoxy-2-phenylacetamide, also known as DCMAP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCMAP is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 318.22 g/mol.

Scientific Research Applications

N-(2,4-dichlorobenzyl)-2-methoxy-2-phenylacetamide has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and cancer research. In neuroscience, N-(2,4-dichlorobenzyl)-2-methoxy-2-phenylacetamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In pharmacology, N-(2,4-dichlorobenzyl)-2-methoxy-2-phenylacetamide has been studied for its potential as an analgesic and anti-inflammatory agent. Additionally, N-(2,4-dichlorobenzyl)-2-methoxy-2-phenylacetamide has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorobenzyl)-2-methoxy-2-phenylacetamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. N-(2,4-dichlorobenzyl)-2-methoxy-2-phenylacetamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(2,4-dichlorobenzyl)-2-methoxy-2-phenylacetamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. N-(2,4-dichlorobenzyl)-2-methoxy-2-phenylacetamide has also been shown to inhibit the growth of cancer cells in vitro, although the exact mechanism of this effect is not fully understood.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,4-dichlorobenzyl)-2-methoxy-2-phenylacetamide in lab experiments is its high solubility in organic solvents, which makes it easy to dissolve and work with. Additionally, N-(2,4-dichlorobenzyl)-2-methoxy-2-phenylacetamide has been extensively studied and has a well-established synthesis method. However, one limitation of using N-(2,4-dichlorobenzyl)-2-methoxy-2-phenylacetamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on N-(2,4-dichlorobenzyl)-2-methoxy-2-phenylacetamide. One area of interest is its potential as an anticancer agent, as further studies are needed to understand the mechanism of its inhibitory effects on cancer cell growth. Additionally, further research is needed to understand the neuroprotective effects of N-(2,4-dichlorobenzyl)-2-methoxy-2-phenylacetamide and its potential applications in the treatment of neurodegenerative diseases. Finally, more studies are needed to understand the biochemical and physiological effects of N-(2,4-dichlorobenzyl)-2-methoxy-2-phenylacetamide and its potential applications in pharmacology.

properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-2-methoxy-2-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO2/c1-21-15(11-5-3-2-4-6-11)16(20)19-10-12-7-8-13(17)9-14(12)18/h2-9,15H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXAULYITVADCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)C(=O)NCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dichlorobenzyl)-2-methoxy-2-phenylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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